molecular formula C10H13N5O3 B085107 (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 14426-54-1

(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No. B085107
CAS RN: 14426-54-1
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly known as adenosine, is a nucleoside that plays a vital role in many biochemical processes in the body. Adenosine is involved in energy transfer reactions in cells and is a component of nucleic acids. It is also a neurotransmitter that modulates various physiological processes, including sleep, pain, and inflammation.

Mechanism Of Action

Adenosine exerts its effects by binding to specific receptors, known as adenosine receptors, located on the surface of cells. There are four subtypes of adenosine receptors, A1, A2A, A2B, and A3, each with a distinct distribution and function. Adenosine receptors are coupled to intracellular signaling pathways, including the cyclic AMP and phosphoinositide pathways, which regulate various cellular processes.

Biochemical And Physiological Effects

Adenosine has a broad range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, modulation of neurotransmitter release, and regulation of immune function. Adenosine also plays a critical role in the regulation of sleep-wake cycles, pain perception, and inflammation. Adenosine has been shown to have both pro-inflammatory and anti-inflammatory effects, depending on the context and the subtype of adenosine receptor involved.

Advantages And Limitations For Lab Experiments

Adenosine is a versatile tool for studying various physiological processes in vitro and in vivo. Adenosine receptor agonists and antagonists have been developed as research tools to investigate the role of adenosine in various cellular and physiological processes. However, adenosine is metabolized rapidly in the body, limiting its use as a therapeutic agent and requiring careful consideration when designing experiments.

Future Directions

Include the development of new adenosine receptor agonists and antagonists with improved pharmacological properties, the identification of new adenosine receptor subtypes, and the investigation of the role of adenosine in cancer biology. Additionally, the development of new techniques for measuring adenosine levels in vivo will facilitate the study of adenosine in various physiological contexts.

Synthesis Methods

Adenosine can be synthesized chemically or enzymatically. The chemical synthesis of adenosine involves the condensation of adenine and D-ribose in the presence of a catalyst. The enzymatic synthesis of adenosine involves the hydrolysis of ATP by the enzyme adenylate kinase, followed by the dephosphorylation of AMP by the enzyme 5'-nucleotidase.

Scientific Research Applications

Adenosine has been extensively studied for its role in various physiological processes, including sleep, pain, inflammation, and cardiovascular function. Adenosine is also involved in the regulation of neurotransmitter release and synaptic transmission in the brain. Adenosine receptor agonists and antagonists have been developed as potential therapeutic agents for various diseases, including cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXZPDWKRNYJJZ-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

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